molecular formula C40H38N4O7S B138000 Olanzapine pamoate CAS No. 221373-18-8

Olanzapine pamoate

カタログ番号 B138000
CAS番号: 221373-18-8
分子量: 718.8 g/mol
InChIキー: IZXGHRZKSNKYIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Olanzapine pamoate is a depot medication form of the second-generation antipsychotic olanzapine, which is used in the treatment of schizophrenia and related psychoses. It is designed to improve patient adherence to medication regimens by providing sustained drug release, thus reducing the frequency of dosing . Olanzapine itself is a thienobenzodiazepine derivative with a broad receptor binding profile, including affinity for dopamine, serotonin, muscarinic, and adrenergic receptors . This broad spectrum of action contributes to its efficacy in treating both the positive and negative symptoms of schizophrenia .

Synthesis Analysis

The synthesis of olanzapine and its formulations, such as olanzapine pamoate, is not detailed in the provided papers. However, olanzapine is chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5] benzodiazepine, indicating a complex synthetic pathway likely involving multiple steps to construct the tricyclic core and attach the necessary functional groups .

Molecular Structure Analysis

Olanzapine's molecular structure, characterized by a thienobenzodiazepine core, is similar to that of clozapine, another atypical antipsychotic. This structural similarity is thought to contribute to its "atypical" profile and reduced likelihood of causing extrapyramidal symptoms compared to "typical" antipsychotics . The molecular interactions between olanzapine and various neurotransmitter receptors are crucial for its antipsychotic effects .

Chemical Reactions Analysis

The papers provided do not discuss specific chemical reactions involving olanzapine pamoate. However, the pharmacological activity of olanzapine suggests that it undergoes interactions with neurotransmitter receptors in the brain, leading to its therapeutic effects . Additionally, olanzapine's metabolism in the liver involves biotransformation, primarily through the cytochrome P450 system, which may result in various metabolites .

Physical and Chemical Properties Analysis

Olanzapine's physical and chemical properties, such as its solubility and stability, are important for its formulation into a depot injection. Olanzapine pamoate is designed to slowly release olanzapine over time after intramuscular injection, maintaining therapeutic drug levels for an extended period . The development of olanzapine-loaded PLGA nanoparticles for nose-to-brain delivery also highlights the drug's ability to be formulated into different delivery systems to enhance its bioavailability and brain targeting .

Case Studies and Clinical Trials

Several clinical trials and case studies have demonstrated the efficacy and safety of olanzapine in treating schizophrenia. Olanzapine has been shown to be at least as effective as haloperidol, a first-generation antipsychotic, and has a more favorable side effect profile, particularly regarding extrapyramidal symptoms . Olanzapine pamoate specifically has been evaluated for its safety profile, with a focus on the risk of post-injection delirium/sedation syndrome, which occurs in a small percentage of injections and requires a risk management plan . Additionally, olanzapine has been used off-label for the prevention and treatment of chronic nausea and chemotherapy-induced nausea and vomiting due to its multi-receptor antagonistic properties .

科学的研究の応用

Clinical Trials and Efficacy

  • Clinical Trials: Olanzapine pamoate, a long-acting depot preparation, is under evaluation for the treatment of schizophrenia. It has been subject to various clinical trials accessed through databases like PubMed and FDA websites (Citrome, 2009).
  • Efficacy in Schizophrenia Treatment: Studies indicate significant antipsychotic efficacy of olanzapine pamoate in treating schizophrenia. A randomized, double-blind study in 404 patients with acute schizophrenia showed notable effectiveness compared to placebo, while a 24-week study in 1,065 chronic schizophrenia patients demonstrated its ability to delay exacerbation of positive symptoms or hospitalization (Owen, 2010).

Application in High-Security Hospital Settings

  • Use in Violent Schizophrenia Patients: Olanzapine pamoate has been evaluated in high-security hospital settings for treating seriously violent men with schizophrenia. The results indicated a decrease in violent behavior and incidents among patients who responded to the treatment, highlighting its potential anti-aggression effects (Baruch et al., 2014).

Community Management of Schizophrenia

  • Community Forensic Psychiatry: An evaluation of olanzapine pamoate depot in community forensic psychiatry services showed improvement in psychotic symptoms, decreased violence, and reduced hospitalization and incarceration in patients with schizophrenia and a history of serious violence (Kasinathan et al., 2016).

Mechanism of Action Studies

  • D2 Receptor Occupancy: A study explored D2 receptor occupancy of a fixed dose of olanzapine pamoate using positron emission tomography (PET), showing that it sustains effective plasma olanzapine concentrations and receptor occupancy for over a month following a single injection (Mamo et al., 2008).

Pharmacoeconomic Impact

  • Cost-Effectiveness Analysis: A mirror-image analysis conducted over one year evaluated the cost-effectiveness of olanzapine pamoate, revealing its higher efficacy without significantly increasing costs compared to previous therapeutic strategies, despite its higher treatment cost than the oral form (Potaufeu et al., 2019).

Real-life Treatment Situations

  • Follow-up in French Centers: A study in French centers characterized patients treated with olanzapine pamoate in real-life treatment situations, offering insights into its practical use, adherence, and safety profile in regular patient care settings (Chartier et al., 2017).

Safety And Hazards

Olanzapine may cause some people to be agitated, irritable, or display other abnormal behaviors. It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . The most relevant adverse event is the post-injection delirium/sedation syndrome, occurring at a rate of 0.07% of injections or 1.4% of patients .

将来の方向性

Olanzapine pamoate is intended for deep intramuscular gluteal injection only and should not be administered intravenously or subcutaneously . After each injection, patients must be observed for at least 3 hours by a healthcare professional . Because of the risk of post-injection delirium/sedation syndrome, olanzapine pamoate is available only through a restricted distribution program .

特性

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C17H20N4S.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,11,19H,7-10H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMCQJVMPKQQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944788
Record name Olanzapine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olanzapine pamoate

CAS RN

221373-18-8
Record name Olanzapine pamoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221373188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olanzapine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine pamoate monohydrate; 10H-Thieno[2,3-b][1,5]benzodiazepine,2-Methyl-4-(4-methyl-1-piperazinyl)-,4,4'-methylenebis[3-hydroxy-2-nahptalenecarboxylate) (1:1), monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLANZAPINE PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7S6Q4MHCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olanzapine pamoate
Reactant of Route 2
Olanzapine pamoate
Reactant of Route 3
Olanzapine pamoate
Reactant of Route 4
Olanzapine pamoate
Reactant of Route 5
Olanzapine pamoate
Reactant of Route 6
Reactant of Route 6
Olanzapine pamoate

Citations

For This Compound
1,050
Citations
L Citrome - International journal of clinical practice, 2009 - Wiley Online Library
… clinical trials of olanzapine pamoate were conducted and … The overall tolerability profile for olanzapine pamoate is similar to … that directly compare olanzapine pamoate with other …
Number of citations: 84 onlinelibrary.wiley.com
P Chue, J Chue - Expert Opinion on Pharmacotherapy, 2012 - Taylor & Francis
Introduction: Olanzapine long-acting injection (OLAI), or olanzapine pamoate , is one of three second generation (SGA) antipsychotics now available in a long-acting formulation. OLAI …
Number of citations: 30 www.tandfonline.com
D Naber - Expert opinion on pharmacotherapy, 2011 - Taylor & Francis
… The present review includes the most recent studies of olanzapine pamoate. … In addition, the three active olanzapine pamoate dose groups showed effective maintenance as measured …
Number of citations: 22 www.tandfonline.com
JP Lindenmayer - Neuropsychiatric disease and treatment, 2010 - Taylor & Francis
… Citation13 – Citation20 It is important to note that until September 2009 few peer reviewed publications were available on the efficacy and safety of olanzapine pamoate, which …
Number of citations: 84 www.tandfonline.com
D Mamo, S Kapur, M Keshavan, M Laruelle… - …, 2008 - nature.com
… This multicenter, open-label study explored D 2 receptor occupancy of a fixed dose of olanzapine pamoate (OP) depot given every 4 weeks. Patients (nine male, five female) with …
Number of citations: 76 www.nature.com
D Schöttle, O Kuhnigk, D Naber - Expert opinion on drug safety, 2013 - Taylor & Francis
… , all olanzapine pamoate groups separated from placebo by 7 days. The rates of Clinical Global Impressions-Improvement were higher for all olanzapine pamoate groups compared …
Number of citations: 7 www.tandfonline.com
D Luedecke, D Schöttle, A Karow, M Lambert, D Naber - CNS drugs, 2015 - Springer
… Olanzapine pamoate, paliperidone palmitate, and aripiprazole are the new-generation LAIs, … the relevant drug, with the exception of olanzapine pamoate, which can lead to rare cases …
Number of citations: 31 link.springer.com
N Baruch, M Das, A Sharda, A Basu… - Therapeutic …, 2014 - journals.sagepub.com
… that all patients who responded to olanzapine pamoate also showed a decrease in violent behaviour. The potential anti-aggression effects of olanzapine pamoate may represent a very …
Number of citations: 19 journals.sagepub.com
J Kasinathan, G Sharp, A Barker - Therapeutic advances in …, 2016 - journals.sagepub.com
Objectives: Olanzapine is a well established treatment for schizophrenia. The olanzapine pamoate depot (long-acting injectable) formulation improves compliance and clinical trials …
Number of citations: 13 journals.sagepub.com
L Samalin, R Garay, A Ameg… - Expert opinion on drug …, 2016 - Taylor & Francis
… Where appropriate, to facilitate the comparison of olanzapine pamoate with other medications used for the treatment of schizophrenia, we calculated the number needed to harm (NNH) …
Number of citations: 4 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。